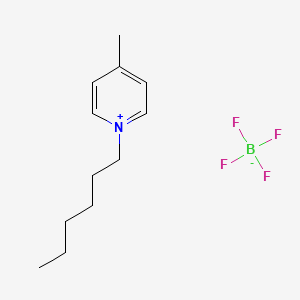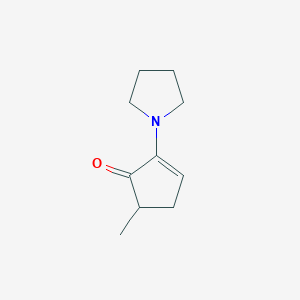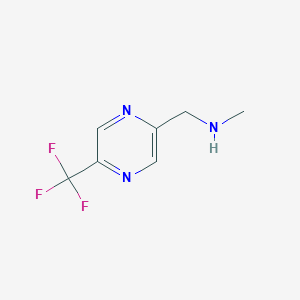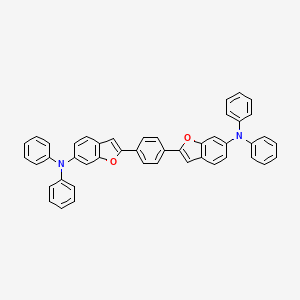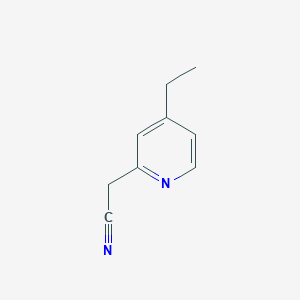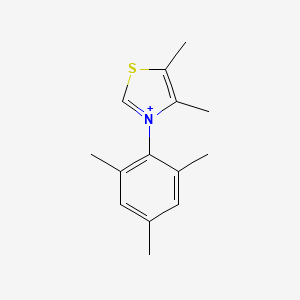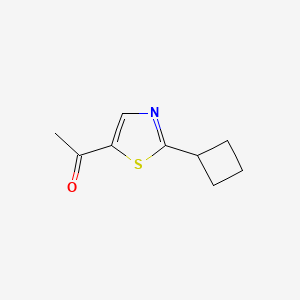
1-(2-Cyclobutylthiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclobutylthiazol-5-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylthiazol-5-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions typically include controlled addition rates of chloroacetone and specific acidic environments to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Cyclobutylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclobutylthiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclobutylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors . This interaction can modulate physiological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Comparison: 1-(2-Cyclobutylthiazol-5-yl)ethanone is unique due to its cyclobutyl group, which may confer different chemical properties and biological activities compared to other thiazole derivatives. This uniqueness can be advantageous in developing specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
KXFFDDSTFWQEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(S1)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


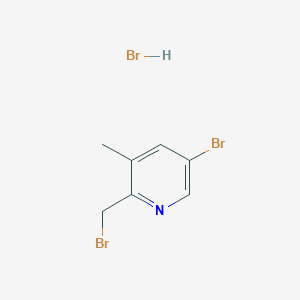
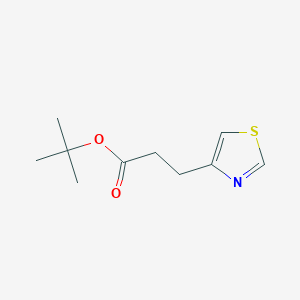
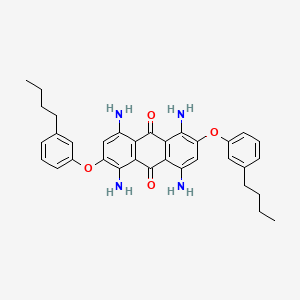
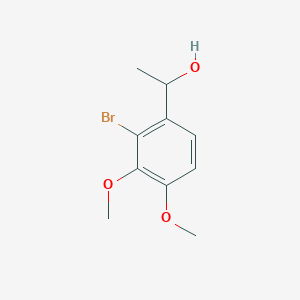
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
